

Acid Blue 120: A Technical Guide for Biological Staining Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 120 (C.I. 26400) is a water-soluble, anionic diazo dye with a deep blue color.[1][2] While extensively utilized in the textile and leather industries for its vibrant coloration and staining capabilities, its application in biological sciences, particularly for staining tissues and cells, is an area of emerging interest.[1][3][4] This technical guide provides a comprehensive overview of Acid Blue 120's properties, theoretical staining mechanisms, and potential protocols for its use in biological research. Its nature as a fluorescent azo dye also suggests possibilities for its use in fluorescence microscopy.

Core Properties of Acid Blue 120

A summary of the key chemical and physical properties of **Acid Blue 120** is presented below, providing essential information for its handling, storage, and application in a laboratory setting.



Property	Value	Reference
C.I. Name	Acid Blue 120	
C.I. Number	26400	_
CAS Number	3529-01-9	_
Molecular Formula	C33H23N5Na2O6S2	_
Molecular Weight	695.68 g/mol	_
Appearance	Deep purple uniform powder	_
Solubility in Water	Soluble (yields a purple solution)	_
Solubility in Ethanol	Soluble (yields a deep blue solution)	
Behavior in Acid	Forms a dark blue precipitate in the presence of strong hydrochloric acid.	
Behavior in Base	Turns red-sauce colored in the presence of a thick sodium hydroxide solution.	_
Classification	Double Azo Dye, Weak Acid Dye	

Theoretical Mechanism of Staining

As an acid dye, the staining mechanism of **Acid Blue 120** in biological samples is predicated on electrostatic interactions. The dye molecule possesses two sulfonate (-SO₃⁻) groups, which are anionic in an aqueous solution. In an acidic staining environment, tissue proteins become protonated, acquiring a net positive charge. This allows for the electrostatic attraction and binding of the negatively charged **Acid Blue 120** molecules to these acidophilic tissue components.

Key tissue structures that are expected to be stained by **Acid Blue 120** include:



- Cytoplasm
- Muscle fibers
- Collagen
- Erythrocytes

The following diagram illustrates the theoretical binding mechanism of **Acid Blue 120** to biological tissue.



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Caption: Electrostatic attraction between anionic **Acid Blue 120** and protonated tissue proteins.

Hypothetical Experimental Protocols

While specific, validated protocols for the use of **Acid Blue 120** in biological staining are not widely documented, the following hypothetical protocols are proposed based on the general principles of histological staining and methodologies for similar acid dyes. It is crucial to note that these protocols serve as a starting point and will require optimization for specific tissues and experimental conditions.

General Histological Staining (Counterstain)



This protocol outlines the use of **Acid Blue 120** as a counterstain for cytoplasm and connective tissue, providing contrast to a nuclear stain like hematoxylin.

Materials:

- Deparaffinized and rehydrated paraffin-embedded tissue sections on slides
- Hematoxylin solution (e.g., Harris' or Mayer's)
- Acid Blue 120 staining solution (0.5% w/v in 1% acetic acid)
- Differentiating solution (e.g., 0.5% acid alcohol)
- Bluing solution (e.g., Scott's tap water substitute)
- Graded alcohols (70%, 95%, 100%)
- Xylene or xylene substitute
- Mounting medium

Procedure:

- Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of alcohols (100%, 95%, 70%) to rehydrate the tissue, and finally rinse in distilled water.
- Nuclear Staining: Stain with hematoxylin for 5-10 minutes.
- Washing: Wash in running tap water.
- Differentiation: Briefly dip in acid alcohol to remove excess hematoxylin.
- Bluing: Immerse in a bluing solution to turn the nuclei blue.
- Washing: Wash in running tap water.
- Counterstaining: Immerse slides in the 0.5% Acid Blue 120 solution for 1-3 minutes.







- Rinsing: Briefly rinse in distilled water.
- Dehydration: Dehydrate the sections through a graded series of alcohols (70%, 95%, 100%).
- Clearing: Clear in xylene or a xylene substitute.
- Mounting: Coverslip with a suitable mounting medium.

Expected Results:

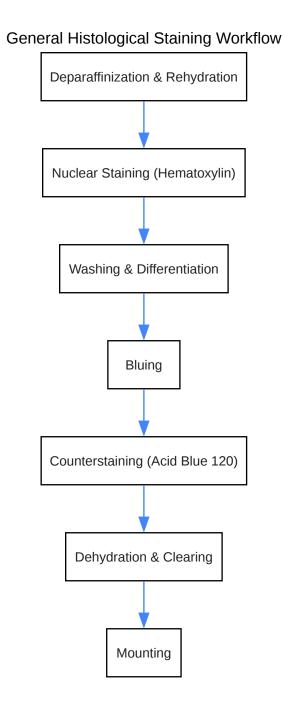
• Nuclei: Blue/Purple

• Cytoplasm, Muscle, Collagen: Shades of blue

• Erythrocytes: Blue

The following diagram outlines the general workflow for histological staining.





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Caption: A generalized workflow for histological staining using a nuclear stain and a counterstain.



Potential Use in Trichrome Staining

Acid Blue 120 could potentially be substituted for Aniline Blue in trichrome staining methods to differentiate collagen from muscle and other cytoplasmic elements.

Materials:

- Deparaffinized and rehydrated paraffin-embedded tissue sections on slides
- Bouin's solution (optional mordant)
- · Weigert's iron hematoxylin
- Biebrich scarlet-acid fuchsin solution
- Phosphomolybdic/phosphotungstic acid solution
- Acid Blue 120 solution (1% w/v in 1% acetic acid)
- 1% Acetic acid solution

Procedure:

- Deparaffinization and Rehydration: As described in the previous protocol.
- Mordanting (Optional): For enhanced staining, mordant in Bouin's solution.
- Nuclear Staining: Stain with Weigert's iron hematoxylin.
- Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin.
- Differentiation: Place in phosphomolybdic/phosphotungstic acid solution to de-stain collagen.
- Collagen Staining: Transfer directly to the 1% Acid Blue 120 solution.
- Rinsing: Rinse in 1% acetic acid.
- Dehydration, Clearing, and Mounting: Proceed as in the general protocol.



Expected Results:

Nuclei: Black

Cytoplasm, Muscle: Red

· Collagen: Blue

Fluorescent Properties and Potential Applications

Acid Blue 120 is described as a fluorescent azo dye, which opens up possibilities for its use in fluorescence microscopy. The aromatic structure and conjugated double bonds of azo dyes can impart fluorescent properties.

Potential Applications:

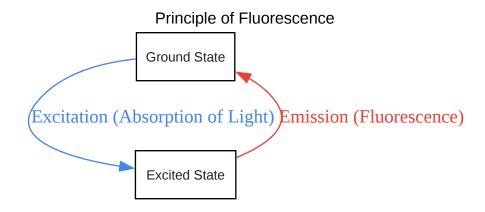
- Fluorescent Counterstaining: If the fluorescence is sufficiently bright and photostable, Acid
 Blue 120 could serve as a fluorescent counterstain for the cytoplasm and extracellular matrix, in contrast to nuclear stains like DAPI or Hoechst.
- Labeling of Acidophilic Structures: It could potentially be used to label and visualize specific acidophilic structures in living or fixed cells.

Further Research Required: To fully utilize **Acid Blue 120** as a fluorescent probe, the following photophysical properties need to be characterized:

- Excitation and Emission Spectra: To determine the optimal filter sets for microscopy.
- Quantum Yield: To assess the brightness of the fluorescence.
- Photostability: To evaluate its resistance to photobleaching during imaging.

The diagram below illustrates the basic principle of fluorescence.





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Caption: A simplified diagram showing the excitation and emission of a fluorescent molecule.

Conclusion

Acid Blue 120 presents an intriguing, yet underexplored, option for biological staining. Its properties as an acid dye suggest a straightforward mechanism for staining acidophilic tissue components. While established protocols in the scientific literature are lacking, the theoretical framework and hypothetical protocols provided in this guide offer a solid foundation for researchers to begin exploring its utility as both a chromogenic and potentially fluorescent stain in a variety of biological applications. As with any novel staining procedure, empirical optimization of staining parameters will be essential to achieve desired results.

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